3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C5H2BrClN4. It is a member of the triazolopyridazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolopyridazine core, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the triazolopyridazine core .
Major Products Formed
The major products formed from these reactions include substituted triazolopyridazines, oxidized derivatives, and reduced analogs.
Scientific Research Applications
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anticancer, antimicrobial, and antiviral agents.
Material Science: The compound is used in the development of high-energy materials and low-sensitivity explosives.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Known for its diverse applications in medicinal chemistry and material science.
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure but different biological activities.
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]thiadiazine: Contains a sulfur atom, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZYGSVCBHXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383157-16-2 |
Source
|
Record name | 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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